N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N,3-dimethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,1-dioxothiolane (sulfolane) moiety at the N-position of the benzene sulfonamide core.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N,3-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c1-10-8-12(4-5-13(10)19-3)21(17,18)14(2)11-6-7-20(15,16)9-11/h4-5,8,11H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDLDWZJAJSYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N,3-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the reaction of 4-methoxy-N,3-dimethylbenzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N,3-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the creation of more complex molecules. For instance, the methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Biology
- Biochemical Probes : Research has indicated that this compound may function as a biochemical probe to study enzyme interactions. Its unique structure allows it to bind selectively to specific enzymes or receptors, potentially modulating their activity .
- Anticancer Activity : Preliminary studies suggest that N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N,3-dimethylbenzene-1-sulfonamide may exhibit anticancer properties. Investigations into its mechanism of action have shown promising results in inhibiting tumor growth in vitro .
Medicine
- Therapeutic Potential : The compound is being explored for its anti-inflammatory properties. Studies have indicated that it may reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .
Industry
- Material Development : In industrial applications, the compound is utilized in the development of new materials with specific properties. This includes polymers and coatings that require enhanced chemical resistance or specific mechanical properties.
Case Study 1: Anticancer Research
A study published in 2021 focused on the synthesis of various derivatives of sulfonamide compounds similar to this compound. These derivatives were evaluated for their anticancer activity against multiple cancer cell lines. Results showed that certain modifications enhanced cytotoxicity significantly compared to standard treatments .
Case Study 2: Enzyme Interaction Studies
Another research project investigated the binding affinity of this compound towards specific enzymes involved in metabolic pathways. Using surface plasmon resonance techniques, researchers demonstrated that the compound could inhibit enzyme activity at nanomolar concentrations, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N,3-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiolane ring and methoxy group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Implications and Limitations
For example:
- Antiproliferative Activity : Indazole sulfonamides () demonstrate that sulfonamide moieties paired with heterocycles can inhibit cancer cell proliferation .
- Enzyme Inhibition : The sulfolane group’s electron-withdrawing properties may mimic phosphate or sulfate groups in enzyme substrates, enabling kinase or phosphatase inhibition.
Limitations : The absence of explicit solubility, stability, or potency data for the target compound necessitates further experimental validation.
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N,3-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiolane ring with a dioxo group and a benzene sulfonamide moiety. The presence of methoxy and dimethyl groups contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N1O5S2 |
| Molecular Weight | 305.39 g/mol |
| CAS Number | 2034531-40-1 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dioxo group enhances its binding affinity, while the sulfonamide moiety may influence its pharmacological properties.
Antimicrobial Activity
Research indicates that sulfonamides have significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Sulfonamides are also known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.
Anticancer Potential
Recent studies have explored the anticancer activity of similar compounds. While specific data on this compound is limited, related analogs have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Inhibition of Enzyme Activity : A study demonstrated that a similar thiolane derivative effectively inhibited enzyme activity related to cancer progression (IC50 < 10 nM) .
- Antimicrobial Evaluation : Compounds with analogous structures were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
- Anti-inflammatory Studies : Research on related compounds indicated a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory disorders .
Research Findings Summary
The following table summarizes key findings from relevant studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
